molecular formula C23H20N2O5 B5311426 N-[2-(2-furoylamino)-3-phenylacryloyl]phenylalanine

N-[2-(2-furoylamino)-3-phenylacryloyl]phenylalanine

Cat. No. B5311426
M. Wt: 404.4 g/mol
InChI Key: YCIJGUHRLATMSH-NBVRZTHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-furoylamino)-3-phenylacryloyl]phenylalanine, also known as FAP-phenylalanine, is a synthetic peptide derivative that has been widely used in scientific research. This compound has attracted significant attention due to its unique properties, which make it a valuable tool for investigating various biological processes.

Mechanism of Action

The mechanism of action of N-[2-(2-furoylamino)-3-phenylacryloyl]phenylalanineanine is based on its fluorescence properties. This compound has a strong fluorescence emission upon excitation, which makes it an ideal tool for studying biological processes. The fluorescence intensity of N-[2-(2-furoylamino)-3-phenylacryloyl]phenylalanineanine is highly sensitive to changes in the microenvironment, such as pH, temperature, and polarity.
Biochemical and Physiological Effects:
N-[2-(2-furoylamino)-3-phenylacryloyl]phenylalanineanine has been shown to have minimal effects on biochemical and physiological processes, making it an ideal tool for studying biological systems. This compound has been used to investigate protein-protein interactions, enzyme activity, and ligand-receptor binding in vitro and in vivo.

Advantages and Limitations for Lab Experiments

The advantages of using N-[2-(2-furoylamino)-3-phenylacryloyl]phenylalanineanine in lab experiments include its high sensitivity, low toxicity, and compatibility with various biological systems. However, there are also some limitations to its use, such as the need for specialized equipment to measure fluorescence and the potential for interference with other fluorescent probes.

Future Directions

There are several potential future directions for the use of N-[2-(2-furoylamino)-3-phenylacryloyl]phenylalanineanine in scientific research. One area of interest is the development of new fluorescent probes based on N-[2-(2-furoylamino)-3-phenylacryloyl]phenylalanineanine that can be used to study specific biological processes. Another potential application is the use of N-[2-(2-furoylamino)-3-phenylacryloyl]phenylalanineanine in drug discovery, where it can be used to screen for compounds that interact with specific targets.
In conclusion, N-[2-(2-furoylamino)-3-phenylacryloyl]phenylalanineanine is a valuable tool for investigating various biological processes due to its unique properties. Its fluorescence properties make it an ideal probe for studying protein-protein interactions, enzyme activity, and ligand-receptor binding. While there are some limitations to its use, the potential future directions for its application in scientific research are promising.

Synthesis Methods

The synthesis of N-[2-(2-furoylamino)-3-phenylacryloyl]phenylalanineanine involves a series of chemical reactions, starting with the condensation of furoyl glycine and phenylalanine. This intermediate product is then coupled with 3-phenylacryloyl chloride to produce the final compound. The resulting product is a white powder that is soluble in water and organic solvents.

Scientific Research Applications

N-[2-(2-furoylamino)-3-phenylacryloyl]phenylalanineanine has been extensively used in scientific research as a fluorescent probe to study protein-protein interactions, enzyme activity, and ligand-receptor binding. This compound is unique in that it can be incorporated into peptides and proteins without significantly affecting their biological activity.

properties

IUPAC Name

2-[[(E)-2-(furan-2-carbonylamino)-3-phenylprop-2-enoyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O5/c26-21(25-19(23(28)29)15-17-10-5-2-6-11-17)18(14-16-8-3-1-4-9-16)24-22(27)20-12-7-13-30-20/h1-14,19H,15H2,(H,24,27)(H,25,26)(H,28,29)/b18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCIJGUHRLATMSH-NBVRZTHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)/C(=C\C2=CC=CC=C2)/NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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